molecular formula C10H18N2O4 B13618567 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid

2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid

Cat. No.: B13618567
M. Wt: 230.26 g/mol
InChI Key: NVCHPHDPVRMBGJ-UHFFFAOYSA-N
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Description

2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is an acid-labile protecting group used to protect amines during chemical reactions .

Chemical Reactions Analysis

2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, hydrochloric acid, and various bases and solvents . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the free amine to participate in subsequent reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Similar compounds to 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid include other Boc-protected amino acids and derivatives. These compounds share the common feature of having a Boc group protecting the amino functionality. 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid is unique in its specific structure and reactivity, making it particularly useful in certain synthetic applications .

List of Similar Compounds

This detailed article provides a comprehensive overview of 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)acetic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-3-yl]acetic acid

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(4-7(13)14)5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

NVCHPHDPVRMBGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)CC(=O)O

Origin of Product

United States

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